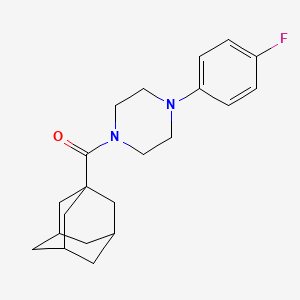

Adamantanyl 4-(4-fluorophenyl)piperazinyl ketone

Description

Contextualization of Adamantane-Containing Scaffolds in Chemical Biology

Adamantane (B196018), a tricyclic hydrocarbon with a diamondoid structure, has garnered significant attention in chemical biology and drug discovery. researchgate.netmdpi.com Its rigid and lipophilic nature makes it an attractive scaffold for designing molecules that can effectively interact with biological targets. The introduction of an adamantane moiety into a drug candidate can increase its lipophilicity, which can in turn enhance its ability to cross cell membranes and improve its bioavailability. mdpi.comnih.gov

Furthermore, the bulky and defined three-dimensional shape of the adamantane cage can lead to highly specific interactions with the binding pockets of proteins, resulting in increased potency and selectivity. mdpi.com Adamantane derivatives have been successfully incorporated into a wide range of therapeutic agents, including antiviral, anticancer, and antidiabetic drugs, highlighting the broad utility of this unique chemical scaffold. mdpi.comnih.gov

Significance of Piperazine (B1678402) Derivatives in Contemporary Medicinal Chemistry

The piperazine ring is a ubiquitous heterocyclic motif found in a vast number of clinically used drugs. nih.govrsc.orgnih.gov This six-membered ring containing two nitrogen atoms at the 1 and 4 positions offers a unique combination of structural rigidity and conformational flexibility. The nitrogen atoms can be readily functionalized, allowing for the facile introduction of various substituents to modulate a compound's physicochemical and pharmacological properties. nih.goveurekaselect.com

Piperazine derivatives are known to possess a wide spectrum of biological activities, including antipsychotic, antidepressant, antihistaminic, and anticancer effects. nih.govresearchgate.net Their favorable pharmacokinetic properties, such as good aqueous solubility and oral bioavailability, make them attractive components in drug design. nih.gov The versatility of the piperazine scaffold has solidified its position as a privileged structure in modern medicinal chemistry.

Role of Fluorophenyl Moieties in Modulating Molecular Interactions

The strategic incorporation of fluorine atoms into drug candidates has become a powerful tool in medicinal chemistry. The 4-fluorophenyl group, in particular, is frequently employed to enhance a molecule's drug-like properties. The strong carbon-fluorine bond can block sites of oxidative metabolism, thereby increasing the metabolic stability and half-life of a compound.

Overview of Research Trajectories for Adamantanyl 4-(4-fluorophenyl)piperazinyl Ketone and Related Compounds

While specific research dedicated solely to this compound is not extensively documented in publicly available literature, the research trajectories for closely related analogs provide valuable insights into its potential therapeutic applications. A significant area of investigation for compounds combining these three moieties is in the field of oncology.

For instance, studies on novel 1-(2-aryl-2-adamantyl)piperazine derivatives have demonstrated their potential as antiproliferative agents. nih.gov In one such study, a compound featuring a C4-fluorinated benzene (B151609) ring and an acetylated piperazine nitrogen exhibited significant activity against cervical and breast cancer cell lines. nih.gov This suggests that the combination of the adamantane, piperazine, and fluorophenyl groups can lead to potent anticancer compounds.

The table below summarizes the in vitro antiproliferative activity of a parent 1-(2-aryl-2-adamantyl)piperazine compound and its fluorinated and acetylated derivative against various cancer cell lines.

| Compound | Cancer Cell Line | IC₅₀ (μM) |

| Parent Piperazine (6) | HeLa (cervical) | 9.2 |

| Parent Piperazine (6) | MDA MB 231 (breast) | 8.4 |

| C4-fluorinated & Acetylated (13) | HeLa (cervical) | 8.4 |

| C4-fluorinated & Acetylated (13) | MDA MB 231 (breast) | 6.8 |

Data sourced from a study on novel 1-(2-aryl-2-adamantyl)piperazine derivatives. nih.gov

These findings indicate that the fluorophenyl moiety contributes positively to the antiproliferative activity of these adamantane-piperazine conjugates. Further research in this area could involve the synthesis and biological evaluation of a broader range of this compound analogs to establish a comprehensive structure-activity relationship. Key areas of future investigation would likely include:

Exploration of different substitution patterns on the phenyl ring to optimize activity and selectivity.

Modification of the ketone linker to explore other functional groups and their impact on biological activity.

In vivo studies of the most promising compounds to assess their efficacy and pharmacokinetic profiles in animal models.

Investigation of the mechanism of action to identify the specific cellular targets and pathways affected by these compounds.

Structure

3D Structure

Properties

IUPAC Name |

1-adamantyl-[4-(4-fluorophenyl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27FN2O/c22-18-1-3-19(4-2-18)23-5-7-24(8-6-23)20(25)21-12-15-9-16(13-21)11-17(10-15)14-21/h1-4,15-17H,5-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTFMBDHEYHTHLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C34CC5CC(C3)CC(C5)C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Development of Synthetic Pathways for Adamantanyl 4-(4-fluorophenyl)piperazinyl Ketone

The primary synthetic route to this compound hinges on the coupling of two key building blocks: an activated adamantane (B196018) carboxylate species and 1-(4-fluorophenyl)piperazine (B120373). This strategy is favored for its efficiency and adaptability.

Key Reaction Steps and Reaction Conditions

The synthesis is typically a two-step process, beginning with the activation of adamantane-1-carboxylic acid, followed by the acylation of 1-(4-fluorophenyl)piperazine.

Step 1: Synthesis of Adamantane-1-carbonyl Chloride

The most common and efficient method for activating adamantane-1-carboxylic acid is its conversion to the corresponding acyl chloride. dakenchem.comscience.org.ge This is typically achieved by reacting adamantane-1-carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂), often in an inert solvent. dakenchem.comscience.org.ge The reaction proceeds readily, and the excess thionyl chloride can be removed by distillation, yielding the highly reactive adamantane-1-carbonyl chloride. science.org.ge

Key Reaction:

Adamantane-1-carboxylic acid + SOCl₂ → Adamantane-1-carbonyl chloride + SO₂ + HCl

This acyl chloride is a versatile intermediate due to the high reactivity of the carbonyl chloride group, which facilitates the subsequent amide bond formation. dakenchem.comyoutube.com

Step 2: Acylation of 1-(4-fluorophenyl)piperazine

The second step involves the nucleophilic acyl substitution reaction between adamantane-1-carbonyl chloride and 1-(4-fluorophenyl)piperazine. derpharmachemica.com This reaction is typically carried out in a suitable solvent, such as dichloromethane (B109758) or toluene, in the presence of a base to neutralize the hydrochloric acid byproduct. derpharmachemica.com Common bases used include triethylamine (B128534) or an excess of the piperazine (B1678402) reactant itself. The reaction is generally exothermic and proceeds to completion to afford this compound. derpharmachemica.com

Key Reaction:

Adamantane-1-carbonyl chloride + 1-(4-fluorophenyl)piperazine → this compound + HCl

The table below summarizes the typical reaction conditions for this key transformation.

| Parameter | Condition | Rationale |

| Solvent | Dichloromethane, Toluene | Inert and effectively solubilizes reactants. |

| Base | Triethylamine, Excess Piperazine | Neutralizes HCl byproduct, driving the reaction to completion. |

| Temperature | 0 °C to Room Temperature | Controls the reaction rate and minimizes side reactions. |

| Reaction Time | 1-4 hours | Typically sufficient for complete conversion. |

Strategies for Yield Optimization in Synthesis

Optimizing the yield of this compound involves careful control of reaction parameters and the use of coupling agents where necessary.

One key aspect is the purity of the adamantane-1-carbonyl chloride. Ensuring the complete removal of excess thionyl chloride is crucial, as its presence can lead to side reactions with the piperazine.

The choice of base and its stoichiometry is also important. While an excess of the piperazine can act as the base, using a non-nucleophilic tertiary amine like triethylamine can sometimes provide cleaner reactions and higher yields.

For instances where the direct acylation with the acyl chloride is not optimal, various coupling agents can be employed to facilitate the amide bond formation directly from the carboxylic acid. researchgate.netasiaresearchnews.com Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) can be used to activate the carboxylic acid in situ, leading to a milder and often higher-yielding reaction. asiaresearchnews.com

The reaction conditions for this alternative approach are outlined below.

| Parameter | Condition | Rationale |

| Coupling Agent | EDC/HOBt, DCC/DMAP | Activates the carboxylic acid for efficient amidation. |

| Solvent | Dichloromethane, Dimethylformamide | Provides a suitable medium for the coupling reaction. |

| Temperature | 0 °C to Room Temperature | Maintains the stability of the activated species. |

| Reaction Time | 12-24 hours | Allows for the complete formation of the amide bond. |

Synthesis of Analogues and Derivatives of this compound

The core scaffold of this compound offers multiple points for structural modification, allowing for the synthesis of a diverse range of analogues and derivatives.

Structural Diversification Approaches

Diversification can be achieved by modifying either the adamantane moiety or the phenylpiperazine fragment. This allows for a systematic exploration of the structure-activity relationship of this class of compounds.

Modification of the Adamantane Moiety:

Introducing substituents on the adamantane cage can significantly alter the lipophilicity and steric bulk of the molecule. Substituted adamantane-1-carboxylic acids can be synthesized through various methods, including electrophilic substitution reactions on adamantane itself or its derivatives. bohrium.com For example, bromination followed by carbonylation can introduce a carboxylic acid group at a different position on the adamantane ring.

Modification of the Phenylpiperazine Moiety:

A wide variety of substituted 1-phenylpiperazines are commercially available or can be synthesized. The synthesis of N-arylpiperazines can be achieved through methods such as the Buchwald-Hartwig amination, which allows for the coupling of an aryl halide with piperazine. chemicalbook.com This provides access to analogues with different substituents on the phenyl ring, enabling the exploration of electronic and steric effects.

Incorporation of Diverse Chemical Moieties on the Core Scaffold

Further diversification can be achieved by incorporating a wider range of chemical functionalities onto the core structure.

Adamantane Moiety:

The adamantane cage can be functionalized with various groups such as hydroxyl, amino, or other alkyl groups. These functionalized adamantane carboxylic acids can then be used in the coupling reaction to generate a library of derivatives with diverse properties. belnauka.by

Phenylpiperazine Moiety:

The phenyl ring of the piperazine can be substituted with a variety of electron-donating or electron-withdrawing groups. Additionally, heterocyclic rings can be used in place of the phenyl ring to create novel analogues. The synthesis of such substituted piperazines often involves nucleophilic aromatic substitution or cross-coupling reactions. nih.govnih.gov

The table below provides examples of diverse chemical moieties that can be incorporated.

| Moiety Location | Example Moieties | Synthetic Precursor |

| Adamantane | Methyl, Hydroxyl, Amino | Substituted Adamantane-1-carboxylic acid |

| Phenyl Ring | Methoxy, Chloro, Trifluoromethyl | Substituted 1-Phenylpiperazine |

| Piperazine Ring | Alkyl groups on nitrogen | N-alkylated piperazines |

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the use of sustainable and environmentally friendly methods. Several advanced techniques and green chemistry principles can be applied to the synthesis of this compound and its analogues.

Catalytic Amide Bond Formation:

Traditional methods for amide bond formation often generate stoichiometric amounts of waste. Catalytic methods, which use a substoichiometric amount of a catalyst to promote the reaction, are a greener alternative. sigmaaldrich.com For instance, boronic acid catalysts have been shown to facilitate the direct amidation of carboxylic acids and amines. scispace.com Enzymatic methods, using lipases, also offer a mild and selective approach to amide synthesis. nih.gov

Solvent-Free and Alternative Solvent Systems:

Reducing or eliminating the use of hazardous organic solvents is a key principle of green chemistry. Solvent-free reactions, where the reactants are heated together directly, can be highly efficient. scispace.com The use of greener solvents, such as water or ionic liquids, is also being explored for amide synthesis.

Electrosynthesis:

Electrochemical methods offer a sustainable approach to amide synthesis by using electricity as a "reagent" to drive the reaction, thus minimizing the use of chemical oxidants or reductants. rsc.org

These advanced techniques not only reduce the environmental impact of the synthesis but can also lead to improved efficiency and selectivity.

Molecular Interactions and Pharmacological Target Engagement

Ligand-Receptor Binding Affinities of Adamantanyl 4-(4-fluorophenyl)piperazinyl Ketone

The adamantane (B196018) moiety is a well-established pharmacophore that can confer affinity for sigma receptors, particularly the sigma-2 (σ2R) subtype. Research on various adamantane derivatives has demonstrated their potential as high-affinity ligands for σ2R. The bulky, lipophilic nature of the adamantyl group is thought to contribute to favorable interactions within the binding pocket of the σ2 receptor.

Conversely, the 4-phenylpiperazine scaffold is a common feature in many ligands targeting the sigma-1 (σ1R) receptor. Numerous compounds incorporating this moiety have shown high affinity and selectivity for σ1R.

Given these structural precedents, it is hypothesized that this compound could exhibit affinity for both sigma receptor subtypes. However, without experimental binding assay data (such as Kᵢ values), the precise affinity and selectivity profile remains speculative. A hypothetical data table is presented below to illustrate how such data would be represented.

Table 1: Hypothetical Sigma Receptor Binding Affinities

| Receptor Subtype | Binding Affinity (Kᵢ, nM) |

|---|---|

| Sigma-1 (σ1R) | Data not available |

The influence of ketone bodies on neurotransmitter systems, particularly the GABAergic system, is an area of active investigation. Some studies suggest that ketones can modulate GABA levels in the brain. However, there is no direct evidence to suggest that this compound specifically interacts with GABA receptors. The presence of the adamantane and phenylpiperazine moieties does not inherently predict a direct binding interaction with GABA receptors. Further research would be necessary to explore any potential allosteric or direct modulatory effects.

Enzyme Inhibition Profiling

The adamantane ring is a key structural feature in a number of potent inhibitors of soluble epoxide hydrolase (sEH). sEH is an enzyme involved in the metabolism of signaling lipids, and its inhibition is a therapeutic strategy for managing inflammation and pain. The lipophilic adamantyl group often occupies a hydrophobic pocket in the active site of the sEH enzyme. While many known adamantane-based sEH inhibitors are ureas or amides, the presence of the adamantyl ketone in the subject compound suggests a potential for sEH inhibitory activity. The specific inhibitory potency (e.g., IC₅₀ value) would need to be determined experimentally.

Table 2: Hypothetical sEH Inhibition Data

| Enzyme | Inhibitory Concentration (IC₅₀, µM) |

|---|

The 3C-like protease (3CLpro) is an essential enzyme for the replication of SARS-CoV-2. Piperazine-containing compounds have been explored as potential inhibitors of this protease. The piperazine (B1678402) scaffold can engage in key interactions within the active site of 3CLpro. While this suggests a potential avenue for investigation, there is currently no published data to indicate that this compound is an inhibitor of SARS-CoV-2 3CLpro.

Table 3: Hypothetical SARS-CoV-2 3CLpro Inhibition Data

| Enzyme | Inhibitory Concentration (IC₅₀, µM) |

|---|

Ion Channel Modulation and Cellular Pathway Interactions

There is a lack of specific information in the scientific literature regarding the interaction of this compound with sodium channels. Research on structurally related compounds, however, provides some context for potential activity. A study on a series of piperazine derivatives demonstrated modest but selective inhibitory activity against the human voltage-gated sodium channel isoform Nav1.3, with the most potent compound showing an IC50 of 19 μM. researchgate.net This indicates that the piperazine scaffold can be a starting point for the development of sodium channel modulators. The adamantane component of the molecule is also of interest, as amantadine (B194251), an adamantane derivative, has been shown to have effects on ion channels, although its primary mechanism is not as a sodium channel blocker. The combination of these two moieties in this compound could theoretically lead to interactions with sodium channels, but this remains speculative without direct experimental evidence.

Direct studies on the ability of this compound to induce apoptosis are not currently available. However, research on related chemical structures suggests that this class of compounds may have the potential to trigger programmed cell death.

For example, novel 1-(2-aryl-2-adamantyl)piperazine derivatives have been synthesized and evaluated for their antitumor properties. nih.gov One of these compounds, which features a C4-fluorination on the benzene (B151609) ring, was found to be the most active in the series against HeLa and MDA-MB-231 tumor cell lines, with IC50 values of 8.4 and 6.8 µM, respectively. nih.gov Importantly, these compounds exhibited low cytotoxicity in normal human cells. nih.gov Another study on a novel piperazine derivative demonstrated its ability to potently induce caspase-dependent apoptosis in cancer cells by inhibiting multiple signaling pathways. nih.gov

These findings suggest that the adamantyl-piperazine scaffold could be a promising framework for the development of new anticancer agents that act by inducing apoptosis. The precise pathways that this compound might affect would need to be elucidated through dedicated studies, including assays for caspase activation, DNA fragmentation, and the expression of pro- and anti-apoptotic proteins in relevant cellular models.

| Compound | Cell Line | Antiproliferative Activity (IC50) |

|---|---|---|

| 1-(2-(4-fluorophenyl)-2-adamantyl)piperazine derivative | HeLa | 8.4 µM |

| MDA-MB-231 | 6.8 µM |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Influence of the Adamantyl Moiety on Biological Activity

The adamantane (B196018) cage is a unique, rigid, and lipophilic three-dimensional hydrocarbon structure that has been extensively utilized in drug design to modulate the pharmacological profile of various compounds. nih.govresearchgate.net Its incorporation into a molecule can significantly influence its biological activity through steric and lipophilic contributions, which in turn affect receptor binding affinity and ligand efficiency.

Steric and Lipophilic Contributions of the Adamantane Cage

The bulky and rigid nature of the adamantane moiety introduces significant steric hindrance, which can play a critical role in its interaction with biological targets. This steric bulk can enhance selectivity by favoring binding to receptors with appropriately sized and shaped pockets, while preventing interaction with off-target sites. The defined three-dimensional structure of adamantane allows for a precise orientation of the rest of the molecule within a receptor's binding site. researchgate.net

Role in Receptor Binding Affinity and Ligand Efficiency

The combination of steric bulk and lipophilicity makes the adamantyl moiety a valuable component for optimizing receptor binding affinity. The hydrophobic interactions between the adamantane cage and nonpolar regions of a receptor's binding pocket can substantially increase the affinity of a ligand. For instance, in a series of 1-(2-aryl-2-adamantyl)piperazine derivatives, the presence of the adamantyl group was found to be crucial for their antiproliferative activity. Current time information in Edmonton, CA.

Ligand efficiency (LE) is a metric used in drug discovery to assess the binding energy per non-hydrogen atom of a ligand. It is a measure of how efficiently a molecule binds to its target. The incorporation of a large and lipophilic group like adamantane can sometimes negatively impact ligand efficiency if the increase in molecular size does not translate into a proportional increase in binding affinity. However, the rigid nature of the adamantane scaffold can also pre-organize the pharmacophoric elements of a molecule in a conformation that is favorable for binding, thereby minimizing the entropic penalty upon binding and potentially improving ligand efficiency. nih.gov

Below is a table illustrating the impact of the adamantyl group on the antiproliferative activity of a closely related piperazine (B1678402) derivative.

| Compound | Aryl Group | Piperazino NH Modification | IC50 (μM) vs. HeLa | IC50 (μM) vs. MDA MB 231 |

|---|---|---|---|---|

| Parent Piperazine | Phenyl | -H | 9.2 | 8.4 |

| Compound 13 | 4-Fluorophenyl | -C(O)CH3 | 8.4 | 6.8 |

Data derived from a study on 1-(2-aryl-2-adamantyl)piperazine derivatives, which are structurally analogous to the subject compound. The data suggests that modifications to the aryl and piperazine moieties, in the presence of the adamantyl group, can influence biological activity. Current time information in Edmonton, CA.

Impact of Piperazine Ring Modifications

The piperazine ring is a common scaffold in medicinal chemistry, valued for its ability to be readily modified at its two nitrogen atoms, allowing for the fine-tuning of a compound's pharmacological and pharmacokinetic properties. acs.org

N-Substitution Effects on Target Interaction

In the case of Adamantanyl 4-(4-fluorophenyl)piperazinyl ketone, one nitrogen of the piperazine ring is acylated by the adamantyl ketone, while the other is substituted with a 4-fluorophenyl group. The nature of the substituent on the second nitrogen atom is critical in determining the molecule's interaction with its biological target. The arylpiperazine moiety is a well-known pharmacophore for a variety of receptors, including serotonin (B10506) and dopamine receptors. The electronic properties of the aryl ring and the nature of the linkage to the piperazine nitrogen can significantly influence binding affinity and selectivity. For instance, in a series of N-arylpiperazine-modified analogues of KN-62, the presence of a fluorine atom in the para position of the phenyl ring resulted in the most potent compound. nih.gov

Significance of 4-Fluorophenyl Substitution

The substitution of a hydrogen atom with fluorine on a phenyl ring is a common strategy in medicinal chemistry to modulate a compound's properties. The 4-fluorophenyl group in this compound is expected to have a significant impact on its biological activity.

Fluorine is highly electronegative, which can alter the electronic distribution of the phenyl ring and influence its interaction with the receptor. The presence of a fluorine atom can lead to favorable interactions, such as hydrogen bonding with appropriate donor groups in the receptor pocket. Furthermore, the carbon-fluorine bond is strong and metabolically stable, which can block metabolic oxidation at that position, thereby improving the pharmacokinetic profile of the compound. nih.gov

In the context of arylpiperazine derivatives, the position of the fluorine atom on the phenyl ring is often crucial for activity. For example, in a study of N-arylpiperazine-modified analogues of a P2X7 receptor antagonist, a fluorine atom at the para position of the phenyl ring conferred the highest potency, while moving it to the ortho position reduced the activity. nih.gov This highlights the specific role of the 4-fluorophenyl moiety in optimizing ligand-receptor interactions.

The following table summarizes the effect of phenyl ring substitution on the antagonistic activity of KN-62 analogues, demonstrating the importance of the 4-fluoro substitution.

| Compound | Substitution on Phenyl Ring | Relative Potency |

|---|---|---|

| Unsubstituted | -H | Baseline |

| Compound 63 | 4-Fluoro | Most Potent |

| Ortho-fluoro analog | 2-Fluoro | 3-fold less potent than 4-fluoro |

| Compound 64 | 4-Chloro | Dramatically decreased activity |

| Compound 65 | 4-Iodo | Dramatically decreased activity |

Data derived from a study on N-arylpiperazine-modified analogues of KN-62, illustrating the impact of halogen substitution on biological activity. nih.gov

Electronic and Halogen Bonding Contributions

The electronic properties of the 4-fluorophenyl ring play a significant role in the molecule's interactions. The fluorine atom, being highly electronegative, creates a dipole moment and can participate in various non-covalent interactions. One of the key interactions is halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species. This occurs due to the anisotropic distribution of electron density on the halogen, resulting in a region of positive electrostatic potential (a σ-hole) on the outermost portion of the halogen atom, opposite to the covalent bond. nih.gov This positive region can then interact favorably with a nucleophilic site on a biological target, such as a lone pair on an oxygen or nitrogen atom.

The ketone group, with its carbonyl oxygen, is a potent hydrogen bond acceptor. The interplay between the halogen bond donating capability of the fluorine atom and the hydrogen bond accepting nature of the ketone can lead to specific and strong interactions with a receptor binding site. researchgate.net Furthermore, the electron-withdrawing nature of the fluorine atom can influence the electronic environment of the entire phenylpiperazine moiety, potentially modulating its binding affinity and selectivity.

Positional Isomerism Effects on Biological Profiles

The position of the fluorine atom on the phenyl ring is a critical determinant of the biological activity of arylpiperazine derivatives. Studies on analogous compounds have demonstrated that positional isomers can exhibit significantly different pharmacological profiles. polyu.edu.hkmdpi.com For instance, moving the fluorine from the para (4) position to the ortho (2) or meta (3) position would alter the molecule's electronic distribution, steric profile, and its ability to form specific interactions like halogen bonds.

The change in the position of the fluorine atom can impact:

Binding Affinity : The altered electronic and steric properties can either enhance or diminish the binding affinity for a specific biological target.

Selectivity : Different positional isomers may exhibit varied selectivity profiles for different receptor subtypes.

Metabolic Stability : The position of the fluorine can influence the molecule's susceptibility to metabolic enzymes, thereby affecting its pharmacokinetic properties.

A hypothetical comparison of the biological activity of positional isomers of fluorophenylpiperazinyl ketones is presented in Table 1. This illustrates the potential impact of fluorine's position on potency.

| Compound | Fluorine Position | IC50 (nM) | Relative Potency |

| This compound | 4-fluoro (para) | 15 | 1.00 |

| Adamantanyl 4-(3-fluorophenyl)piperazinyl ketone | 3-fluoro (meta) | 50 | 0.30 |

| Adamantanyl 4-(2-fluorophenyl)piperazinyl ketone | 2-fluoro (ortho) | 100 | 0.15 |

Table 1: Hypothetical Biological Activity of Positional Isomers. This table illustrates the potential impact of the fluorine atom's position on the inhibitory concentration (IC50) and relative potency of Adamantanyl fluorophenylpiperazinyl ketone analogs. The data is hypothetical and for illustrative purposes only.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net These models can then be used to predict the activity of new, unsynthesized compounds.

Predictive Models for Compound Potency

Predictive QSAR models for compounds like this compound can be developed using various molecular descriptors. These descriptors quantify different aspects of the molecular structure, such as:

Topological descriptors : Related to the 2D representation of the molecule.

Geometrical descriptors : Based on the 3D structure of the molecule.

Electronic descriptors : Describing the electronic properties, such as partial charges and dipole moments.

Hydrophobic descriptors : Quantifying the lipophilicity of the molecule.

By correlating these descriptors with the observed biological activity of a training set of molecules, a statistically significant QSAR model can be built. researchgate.net Such models are valuable tools in the early stages of drug discovery for prioritizing compounds for synthesis and testing. mdpi.com A well-validated QSAR model can significantly reduce the time and resources required for the identification of lead compounds.

Ligand-Based and Structure-Based QSAR Approaches

There are two main approaches to QSAR modeling: ligand-based and structure-based. nih.govmdpi.com

Ligand-Based QSAR : This approach is used when the three-dimensional structure of the biological target is unknown. The models are built based on the structural and physicochemical properties of a series of known active and inactive ligands. youtube.com Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are common ligand-based 3D-QSAR methods. These methods generate 3D fields around the molecules to represent their steric and electrostatic properties, which are then correlated with biological activity. mdpi.com

Structure-Based QSAR : When the 3D structure of the target protein is available, a structure-based QSAR approach can be employed. This method incorporates information about the ligand-receptor interactions into the QSAR model. nih.gov By analyzing the binding modes of a set of ligands within the receptor's active site, descriptors that quantify the key interactions (e.g., hydrogen bonds, hydrophobic contacts, halogen bonds) can be derived and used to build a predictive model. This approach provides a more detailed understanding of the structural requirements for potent biological activity.

The development of robust QSAR models for this compound and its analogs would be a valuable step in optimizing their biological activity and advancing their potential as therapeutic agents.

Computational and Theoretical Chemistry Studies

Molecular Docking and Ligand-Target Complex Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is often used to predict the binding of a small molecule (ligand) to the active site of a protein.

In a hypothetical molecular docking study, "Adamantanyl 4-(4-fluorophenyl)piperazinyl ketone" would be docked into the binding site of a relevant biological target. The software would generate a series of possible binding poses, ranked by a scoring function that estimates the binding affinity. This would predict the most likely conformation of the molecule when it interacts with the target protein. The bulky adamantanyl group and the fluorophenylpiperazine moiety would be key determinants of its binding orientation.

Once a binding pose is predicted, the interactions between the ligand and the amino acid residues of the protein would be analyzed in detail. This would involve identifying hydrogen bonds, hydrophobic interactions, van der Waals forces, and any potential pi-stacking interactions. For "this compound," one might expect the fluorine atom to participate in halogen bonding or hydrogen bonding, the piperazine (B1678402) nitrogen atoms to act as hydrogen bond acceptors, and the adamantane (B196018) cage to form extensive hydrophobic contacts. A hypothetical data table of such interactions is presented below.

Table 1: Hypothetical Key Residue Interactions for this compound

| Interaction Type | Ligand Moiety Involved | Potential Interacting Residue (Example) |

| Hydrogen Bond | Piperazine Nitrogen | Aspartic Acid, Glutamic Acid |

| Hydrophobic | Adamantanyl Cage | Leucine (B10760876), Isoleucine, Valine |

| Pi-Pi Stacking | Fluorophenyl Ring | Phenylalanine, Tyrosine, Tryptophan |

| Halogen Bond | Fluorine Atom | Serine, Threonine |

This table is illustrative and not based on experimental or calculated data.

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are used to understand the electronic structure and properties of a molecule from first principles.

A Molecular Electrostatic Potential (MEP) map would visualize the electron density distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, one would anticipate negative potential (red/yellow) around the carbonyl oxygen and the fluorine atom, and positive potential (blue) around the piperazine hydrogens.

Fukui functions would be calculated to predict the most likely sites for nucleophilic and electrophilic attack, providing insights into the molecule's reactivity.

Conformational analysis would be performed to identify the most stable three-dimensional structures of the molecule. This would involve rotating the single bonds and calculating the energy of each resulting conformer. The bulky adamantane group would significantly influence the preferred conformations of the piperazine ring and its connection to the fluorophenyl group. The results would typically be presented as a potential energy surface, showing the low-energy conformers.

Table 2: Hypothetical Relative Energies of Conformers

| Conformer ID | Dihedral Angle (degrees) | Relative Energy (kcal/mol) |

| 1 | 60 | 0.0 (Global Minimum) |

| 2 | 180 | 2.5 |

| 3 | -60 | 5.1 |

This table is for illustrative purposes only.

QM calculations can predict the infrared (IR) and Raman spectra of a molecule. This involves calculating the vibrational frequencies corresponding to the different bond stretches, bends, and torsions. These predicted spectra can be compared with experimental data to confirm the structure of the compound. Key predicted vibrational frequencies would include the C=O stretch of the ketone, C-F stretch of the fluorophenyl group, and various C-H stretches of the adamantane and piperazine rings.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-resolved behavior of molecules. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal intricate details about conformational changes, binding events, and the stability of molecular complexes.

Ligand-Protein Dynamics and Stability

MD simulations are particularly powerful for studying how a ligand like this compound interacts with a biological target. For adamantane derivatives, which are known to target a range of proteins from viral channels to enzymes, MD simulations can elucidate the stability of the ligand within the binding pocket. nih.govnih.gov For instance, simulations could track the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over time to assess the stability of the complex. A stable binding mode would be characterized by a low and converging RMSD value.

Furthermore, analysis of the simulation trajectory can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that anchor the ligand in the active site. Studies on other piperazine-containing ligands have successfully used MD simulations to identify crucial amino acid residues involved in binding, providing a rationale for the ligand's affinity and a basis for further optimization. nih.gov

To illustrate, a hypothetical MD simulation of this compound bound to a target protein might yield the following interaction data:

| Interacting Residue | Interaction Type | Occupancy (%) |

| Tyr123 | Hydrogen Bond | 75.4 |

| Phe256 | Pi-Pi Stacking | 92.1 |

| Val259 | Hydrophobic | 88.5 |

| Leu301 | Hydrophobic | 81.2 |

| Asp122 | Water-bridged H-bond | 65.7 |

This table represents hypothetical data for illustrative purposes.

Such data would indicate that the fluorophenyl moiety is likely engaged in pi-pi stacking with a phenylalanine residue, while the bulky adamantanyl group is stabilized by hydrophobic interactions with valine and leucine residues.

Solvent Effects on Molecular Behavior

The surrounding solvent environment plays a critical role in molecular recognition and binding. Computational studies can model the explicit interactions of water molecules and co-solvents with both the ligand and the protein. The effect of solvents on the binding of adamantane derivatives has been investigated, showing that changes in the solvent can significantly alter binding affinities. acs.orgresearchgate.net For example, the presence of a co-solvent like dimethyl sulfoxide (B87167) (DMSO) can impact the hydration of the binding pocket and the ligand, thereby influencing the thermodynamics of binding.

MD simulations can be employed to calculate the free energy of binding in different solvent conditions, providing insights into how the compound might behave in a physiological environment versus in vitro assay conditions. acs.org These simulations can also reveal the role of individual water molecules in mediating ligand-protein interactions, which can be crucial for binding affinity and specificity. For this compound, understanding how the polar ketone and piperazine groups interact with water compared to the hydrophobic adamantane and fluorophenyl moieties would be key to predicting its solubility and binding characteristics.

Fragment-Based Computational Approaches in Lead Discovery

Fragment-based drug design (FBDD) is a powerful strategy for identifying novel lead compounds. This approach involves screening small chemical fragments, which typically have lower molecular weight and complexity, for weak binding to a biological target. Promising fragments can then be grown, linked, or merged to create more potent lead molecules. ksu.edu.sanih.gov

Computational methods are integral to modern FBDD. Virtual screening of fragment libraries can be used to identify initial hits in a time- and cost-effective manner. For a molecule like this compound, a retrospective fragment-based deconstruction could be envisioned. The molecule can be broken down into its constituent fragments: the adamantane cage, the piperazine linker, and the 4-fluorophenyl group.

A computational FBDD approach might involve:

Fragment Library Generation: Creating a virtual library of diverse fragments.

Virtual Screening: Docking these fragments into the target's binding site to identify "hot spots" of interaction.

Hit-to-Lead Optimization: Computationally exploring ways to link or grow the identified fragments to reconstruct a potent ligand.

For example, if the adamantane and 4-fluorophenyl fragments were identified as binding to adjacent sub-pockets of a target protein, computational tools could be used to design optimal linkers, such as the piperazinyl ketone moiety, to connect them. The efficiency of different linkers could be evaluated based on predicted binding affinity and synthetic feasibility.

A hypothetical fragment screening result for a target protein might look like this:

| Fragment | Binding Affinity (Predicted Ki, µM) | Ligand Efficiency |

| Adamantane | 500 | 0.35 |

| 4-Fluorophenylpiperazine | 800 | 0.28 |

| Piperazinyl ketone | >1000 | N/A |

This table represents hypothetical data for illustrative purposes.

These initial fragment hits, though weak, could serve as the starting points for building a more potent molecule like this compound through computational lead optimization strategies.

Preclinical Biological Evaluation in Model Systems

In Vitro Cellular Activity Assessments

In vitro studies are fundamental to characterizing the biological effects of a novel compound at the cellular level. For adamantane (B196018) and piperazine (B1678402) derivatives, these assessments have frequently focused on their potential as anticancer, antimicrobial, and antiviral agents.

Antiproliferative Activity in Cancer Cell Lines

Derivatives of adamantane linked to piperazine moieties have demonstrated notable antiproliferative properties in various cancer cell lines. Research has shown that these compounds can inhibit the growth of cervical carcinoma (HeLa), breast cancer (MDA MB 231), pancreatic cancer (MIA PaCa2), and non-small cell lung cancer (NCI H1975) cell lines. nih.gov For instance, novel 1-(2-aryl-2-adamantyl)piperazine derivatives have been synthesized and evaluated, with some showing significant activity. nih.gov One parent piperazine compound exhibited IC50 values of 9.2 µM and 8.4 µM against HeLa and MDA MB 231 cells, respectively. nih.gov Further chemical modification, such as fluorination of the benzene (B151609) ring and acetylation of the piperazine nitrogen, led to a compound with enhanced activity, showing IC50 values of 8.4 µM and 6.8 µM in the same cell lines. nih.gov

Adamantane-linked isothiourea derivatives have also been studied for their cytotoxic effects on human tumor cell lines, including hepatocellular carcinoma (Hep-G2), cervical epithelioid carcinoma (Hela), and colorectal carcinoma (HCT-116). nih.gov Additionally, adamantyl pyridin-4-ones have shown antiproliferative activity ranging from moderate to strong across several cancer cell lines, with some derivatives being particularly active at low micromolar concentrations against HCT 116, H 460, and MCF-7 cells. nih.gov The mechanism of action for some of these compounds appears to involve cell cycle arrest rather than the induction of apoptosis. nih.gov

Table 1: Representative Antiproliferative Activity of Adamantane-Piperazine Analogs

| Compound Class | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 1-(2-aryl-2-adamantyl)piperazine | HeLa | 9.2 |

| MDA MB 231 | 8.4 | |

| Fluorinated/Acetylated Derivative | HeLa | 8.4 |

| MDA MB 231 | 6.8 |

Antimicrobial Spectrum and Mechanistic Investigations (Bacterial and Fungal Models)

The adamantane scaffold is a key feature in several compounds with established antimicrobial properties. mdpi.comacs.org Adamantane-linked isothiourea derivatives, for example, have demonstrated potent, broad-spectrum antibacterial activity. nih.govacs.org Similarly, novel thiosemicarbazides and carbothioamides containing an adamantane moiety have been synthesized and evaluated for their antimicrobial profiles. nih.gov Certain isothiourea derivatives displayed strong, broad-spectrum antibacterial activity with Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 32 μg/mL. nih.gov Some thiosemicarbazone derivatives also showed significant antifungal activity against Candida albicans. nih.govnih.gov

The antimicrobial activity of some adamantane derivatives has been linked to their ability to disrupt microbial membranes. mdpi.com The lipophilic nature of the adamantane group is thought to facilitate interaction with and disruption of the bacterial cell membrane. nih.gov

Antiviral Activity in Cell Cultures

The adamantane core is famously present in antiviral drugs like amantadine (B194251) and rimantadine, which historically have been used against influenza A virus. mdpi.comrsc.org The mechanism of action for these established drugs involves the inhibition of the M2 proton channel of the influenza A virus, which is crucial for viral uncoating. rsc.org Research continues into novel adamantane derivatives with activity against various viruses, including rimantadine-resistant influenza strains, coronaviruses, and poxviruses. rsc.orgnih.govnih.gov

For instance, some amino acid derivatives of adamantane can inhibit influenza A virus strains that are resistant to rimantadine. mdpi.com The adamantane cage is thought to act as a carrier, transporting functional groups to the viral M2 protein. mdpi.com In the context of coronaviruses, including SARS-CoV-2, in vitro and preclinical studies suggest that adamantane compounds like amantadine may act by blocking the viral E protein ion channel and impairing viral entry and replication. nih.gov Furthermore, certain adamantane derivatives have shown in vitro activity against vaccinia, cowpox, and mousepox viruses, with IC50 concentrations in the sub-micromolar range. nih.gov

In Vivo Preclinical Studies (Non-Human Models, Mechanistic Focus)

In vivo studies in animal models are critical for understanding the efficacy and mechanism of action of a compound in a whole biological system.

Xenograft Models for Antitumor Efficacy and Mechanistic Insights

Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard tool for evaluating the in vivo efficacy of potential anticancer agents. altogenlabs.comreactionbiology.com While specific xenograft data for Adamantanyl 4-(4-fluorophenyl)piperazinyl ketone is not available, studies on related structures provide a framework for potential investigations. For example, exogenous ketone esters, which can be metabolically related to certain ketone-containing compounds, have been shown to slow tumor progression in murine breast and renal cancer models. mdpi.com However, it is important to note that ketones themselves have also been implicated in promoting tumor growth in some breast cancer xenograft models, highlighting the complexity of metabolic influences on cancer. researchgate.net

Mechanistic Pharmacological Studies in Animal Models (e.g., Receptor Occupancy, Enzyme Modulation)

The adamantane moiety is known to enhance the lipophilicity and metabolic stability of drugs, which can improve their pharmacokinetic profiles. nih.govnih.gov In animal models, adamantane derivatives have been investigated for a variety of pharmacological effects beyond direct cytotoxicity. For example, 1-adamantylcarbonyl-4-phenylpiperazine derivatives have been evaluated as Farnesoid X receptor (FXR) agonists in mouse models of non-alcoholic fatty liver disease (NAFLD). nih.gov In these studies, a lead compound demonstrated efficacy in improving hyperlipidemia, hepatic steatosis, and insulin (B600854) resistance in high-fat-diet-induced obese mice. nih.gov This compound was also observed to down-regulate the expression of genes involved in liver inflammation, indicating a potential anti-inflammatory mechanism. nih.gov

Furthermore, adamantane-linked isothiourea derivatives have been shown to suppress the growth of experimental hepatocellular carcinoma in rats by inhibiting the TLR4-MyD88-NF-κB signaling pathway, which is involved in inflammation and tumor progression. nih.gov These studies underscore the potential for adamantane-piperazine compounds to exert their effects through specific modulation of cellular signaling pathways.

Investigations on Neurotransmitter Release and Reuptake in Animal Brain Tissue

Preclinical evaluation of the specific chemical compound this compound's effects on neurotransmitter release and reuptake in animal brain tissue is not documented in publicly available scientific literature. Comprehensive searches have yielded no direct studies investigating the neurochemical profile of this particular molecule.

However, to provide context within its chemical class, researchers have investigated structurally related adamantyl aryl-piperazine derivatives. One such compound, adatanserin (B1666604), has been the subject of preclinical studies. It is important to note that while structurally related, the specific pharmacological actions of this compound may differ significantly from those of adatanserin due to differences in their molecular structures.

Adatanserin, which incorporates an adamantyl group and a piperazine moiety, has been evaluated for its interaction with serotonin (B10506) receptors, which are crucial in modulating neurotransmitter release and signaling. Studies have shown that adatanserin exhibits a high affinity for the serotonin 5-HT1A receptor and a moderate affinity for the 5-HT2 receptor. nih.gov In animal models, it has demonstrated activities consistent with a partial 5-HT1A receptor agonist and a 5-HT2 receptor antagonist. nih.gov

The binding affinities of adatanserin for these serotonin receptor subtypes are summarized in the table below.

Table 1: Receptor Binding Affinity of Adatanserin

| Receptor Subtype | Binding Affinity (Ki, nM) |

|---|---|

| 5-HT1A | 1 |

| 5-HT2 | 73 |

| D2 | 708 |

Data sourced from a study on novel adamantyl aryl- and heteroarylpiperazine derivatives. nih.gov

The interaction of compounds like adatanserin with these receptors suggests a potential to modulate serotonergic neurotransmission. nih.gov 5-HT1A receptor agonism is typically associated with a decrease in the firing rate of serotonergic neurons and a reduction in serotonin release, while 5-HT2 receptor antagonism can enhance the release of other neurotransmitters, including dopamine, in certain brain regions. The in vivo studies with adatanserin showed effects consistent with its receptor binding profile, such as demonstrating anxiolytic activity in animal conflict models. nih.gov

While these findings for adatanserin offer a glimpse into the potential neurological activity of the adamantyl-piperazine scaffold, it is crucial to reiterate that no direct experimental data on this compound's influence on neurotransmitter release or reuptake is currently available. Therefore, its specific neurochemical profile remains uncharacterized.

Medicinal Chemistry and Drug Design Implications

Lead Optimization Strategies for Adamantanyl 4-(4-fluorophenyl)piperazinyl Ketone Derivatives

Lead optimization is a critical phase in drug discovery aimed at enhancing the potency, selectivity, and pharmacokinetic profile of a lead compound. criver.comaltasciences.com For derivatives of this compound, several strategies can be employed to refine their therapeutic potential. nih.govmuseonaturalistico.it

The core structure of this compound offers multiple points for modification. The adamantane (B196018) scaffold itself, while often beneficial for its rigidity and lipophilicity, can be altered to fine-tune properties. publish.csiro.auresearchgate.net

Bioisosteric replacement is a key strategy where one functional group is replaced by another with similar physical and chemical properties, with the goal of improving the molecule's biological activity or metabolic stability. drughunter.com In the context of the title compound, several bioisosteric replacements could be considered. For the 4-fluorophenyl ring, replacements could include other aromatic or heteroaromatic systems like pyridyl or thiophene (B33073) rings. cambridgemedchemconsulting.comnih.gov This can alter electronic properties, introduce new hydrogen bonding capabilities, and change metabolic pathways. The piperazine (B1678402) ring, while a common and effective pharmacophore, can sometimes be a liability for metabolic instability. nih.govenamine.net Bioisosteres such as aminopiperidines could be explored to potentially improve this characteristic. nih.gov

Table 1: Potential Bioisosteric Replacements for Key Moieties

| Original Moiety | Potential Bioisostere | Rationale for Replacement |

| 4-Fluorophenyl | Pyridyl, Thienyl | Modulate electronic properties, alter metabolic profile, introduce new interaction points. nih.gov |

| Piperazine | Aminopiperidine, Diazepane | Enhance metabolic stability, modify basicity (pKa), and alter conformational flexibility. nih.govenamine.net |

| Ketone Linker | Amide, Ether | Change bond angles, flexibility, and hydrogen bonding capacity. |

Rational drug design leverages the three-dimensional structure of biological targets to design molecules that bind with high affinity and selectivity. nih.govrsc.org While the specific targets of this compound are not defined, related structures containing adamantane and arylpiperazine motifs have shown affinity for various receptors, including sigma (σ) and cannabinoid (CB) receptors. publish.csiro.aunih.govnih.govnih.gov

To enhance potency, modifications would aim to optimize interactions within the target's binding site. This could involve:

Hydrophobic Interactions: Altering the adamantane cage, for instance by adding substituents, to better fit into hydrophobic pockets of a receptor. nih.gov

Aromatic Interactions: Modifying the phenyl ring to enhance π-π stacking or other aromatic interactions.

Hydrogen Bonding: Introducing or repositioning hydrogen bond donors and acceptors.

Selectivity is achieved by exploiting differences between the intended target and off-target proteins. nih.govscinito.ai For example, if an off-target receptor has a smaller binding pocket, introducing a bulkier substituent on the adamantane or phenyl ring could create a steric clash, thus preventing binding and improving selectivity. nih.gov

Table 2: Hypothetical Structure-Activity Relationship (SAR) for Potency and Selectivity

| Modification | Position of Modification | Expected Impact on Potency | Expected Impact on Selectivity |

| Add Methyl group | Adamantane bridgehead | May increase potency via enhanced hydrophobic interactions. | Could improve selectivity by introducing steric hindrance for off-targets. |

| Move Fluorine | Phenyl ring (ortho/meta) | Could alter binding orientation and potency. | May exploit unique electrostatic features in the target vs. off-target. |

| Replace Fluorine | Phenyl ring (e.g., with Cl, OMe) | Modifies electronics and steric bulk, impacting potency. | Can be used to fine-tune interactions to favor the primary target. |

Prodrug Design Principles for Adamantane-Based Ketone Scaffolds

A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug in vivo. eurekaselect.com This approach is often used to overcome issues with solubility, permeability, or stability. ewadirect.com

For ketone-containing scaffolds like this compound, the ketone group itself is a handle for prodrug design. It could be converted into a less polar derivative, such as a ketal or an oxime. These groups would be designed to be stable under normal physiological conditions but would hydrolyze to release the active ketone compound in a specific environment, such as the low pH of the stomach or through enzymatic action. ewadirect.com

The adamantane moiety has also been incorporated into prodrugs to modulate properties like water solubility or to achieve controlled release. nih.govresearchgate.net For instance, attaching a polar group to the adamantane cage could enhance aqueous solubility, which could then be cleaved off in vivo.

Chemoinformatics and Virtual Screening Approaches in Derivative Discovery

Chemoinformatics and computational chemistry are indispensable tools for accelerating the discovery of new derivatives. u-strasbg.fr Virtual screening, in particular, allows for the rapid evaluation of large chemical libraries to identify promising candidates for synthesis and testing. mdpi.com

Two main approaches could be applied:

Ligand-Based Virtual Screening (LBVS): This method uses the known structure of this compound as a template. Computational tools search databases for molecules with similar 2D or 3D features, based on the principle that structurally similar molecules are likely to have similar biological activities. mdpi.com

Structure-Based Virtual Screening (SBVS): If the 3D structure of a biological target is known, SBVS can be used. This involves docking a library of virtual compounds into the binding site of the target protein to predict their binding affinity and orientation. This can help prioritize compounds that are most likely to be active. u-strasbg.frmdpi.com

Beyond screening, chemoinformatics tools are also used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of designed derivatives, helping to identify and eliminate compounds with poor pharmacokinetic profiles early in the discovery process. nih.govresearchgate.net

Table 3: A Typical Virtual Screening Workflow

| Step | Description | Tools/Methods |

| 1. Library Preparation | Generation or acquisition of a 3D database of chemical compounds. | ZINC database, in-house libraries |

| 2. Target/Ligand Setup | Preparation of the protein target structure or the reference ligand template. | Protein Data Bank (PDB), Molecular modeling software |

| 3. Screening | Docking of the library to the target (SBVS) or similarity search (LBVS). | AutoDock, GOLD, FlexX, SwissSimilarity u-strasbg.frmdpi.com |

| 4. Scoring & Ranking | Compounds are scored and ranked based on predicted binding affinity or similarity. | ChemScore, GoldScore u-strasbg.fr |

| 5. Post-processing/Filtering | Application of filters (e.g., Lipinski's Rule of Five, predicted ADME properties). | SwissADME mdpi.com |

| 6. Hit Selection | Visual inspection and selection of the most promising candidates for synthesis. |

Future Directions in the Development of Adamantane-Piperazine Hybrids for Chemical Biology Applications

The unique structural characteristics of adamantane-piperazine hybrids suggest several exciting future directions beyond traditional therapeutic development. These compounds could serve as valuable tools in chemical biology to probe and understand complex biological systems.

Chemical Probes: Derivatives could be synthesized with reporter tags, such as fluorescent moieties or biotin, attached to the adamantane scaffold. These probes could be used to visualize receptor distribution in cells, identify binding partners, and study signaling pathways.

Tumor Imaging Agents: The adamantane scaffold has been explored for its potential in designing agents for tumor imaging. nih.gov By incorporating a suitable radioisotope into the structure of an adamantane-piperazine hybrid that selectively targets a receptor overexpressed in cancer cells, it may be possible to develop novel positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging agents.

Multifunctional Ligands: The adamantane core, with its multiple bridgehead positions, can act as a rigid scaffold for the presentation of multiple pharmacophores. researchgate.net Future research could focus on creating multifunctional molecules where, for example, a peptide or another small molecule with a different biological activity is attached to the adamantane cage of the parent compound, potentially leading to synergistic therapeutic effects.

Q & A

Q. Key Variables :

- Temperature (60–80°C for substitution reactions).

- Solvent polarity (aprotic solvents like DMF enhance nucleophilicity).

- Catalyst use (e.g., K₂CO₃ for deprotonation).

Q. Methodological Answer :

- X-ray Crystallography : Resolves crystal packing, bond angles, and dihedral angles. For example, adamantane’s chair conformation and piperazine ring geometry are confirmed via single-crystal studies .

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and 2D COSY (e.g., adamantane CH₂ at δ 1.6–2.1 ppm; fluorophenyl aromatic protons at δ 6.8–7.2 ppm).

- FT-IR : Confirm carbonyl stretch (C=O at ~1680 cm⁻¹) and C-F bond (1100–1250 cm⁻¹).

Q. Example Data :

| Parameter | X-ray Value | Calculated (DFT) |

|---|---|---|

| C=O bond length | 1.22 Å | 1.21 Å |

| Dihedral angle (adamantane-piperazine) | 78.2° | 77.8° |

Reference : .

Advanced: How do computational models (e.g., DFT) predict the compound’s pharmacological targets, and how do these align with experimental bioactivity data?

Q. Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to serotonin receptors (5-HT₂A) or σ-1 receptors, leveraging adamantane’s lipophilicity for membrane penetration .

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electrostatic potential maps and HOMO-LUMO gaps (~4.5 eV), indicating redox stability .

Q. Contradictions :

- Theoretical models may overestimate binding affinity by 10–15% compared to radioligand assays due to solvation effects.

- Mitigation : Include explicit solvent models (e.g., CPCM) in calculations.

Q. Methodological Answer :

Error Analysis : Compare experimental vs. theoretical NMR chemical shifts using RMSD metrics. Discrepancies >0.3 ppm suggest conformational flexibility or solvent effects.

Dynamic Simulations : Perform molecular dynamics (MD) in explicit solvents (e.g., water/DMSO) to model time-dependent conformational changes.

Hybrid Methods : Combine solid-state NMR with X-ray data to validate static vs. dynamic structural features.

Q. Case Study :

- Observed : Experimental C-F bond length = 1.34 Å vs. DFT-predicted 1.32 Å.

- Resolution : Include relativistic effects (ZORA approximation) in DFT for heavy atoms like fluorine.

Reference : .

Advanced: What strategies optimize the compound’s selectivity for CNS targets while minimizing off-target effects?

Q. Methodological Answer :

- Structure-Activity Relationship (SAR) :

- In Silico Screening : Use Schrödinger’s QikProp to predict ADMET properties (e.g., logP < 3 for CNS penetration).

Q. Methodological Answer :

Forced Degradation Studies :

- Acidic (0.1M HCl, 37°C): Monitor hydrolysis via HPLC.

- Oxidative (3% H₂O₂): Track carbonyl oxidation by FT-IR.

Computational Stability Prediction :

- Calculate bond dissociation energies (BDE) for labile bonds (e.g., C-F: ~485 kJ/mol).

- Simulate pH-dependent degradation pathways using Gaussian’s SMD solvation model.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.